molecular formula C5H5NO2 B128548 N-Methylmaleimide CAS No. 930-88-1

N-Methylmaleimide

Cat. No. B128548
CAS RN: 930-88-1
M. Wt: 111.1 g/mol
InChI Key: SEEYREPSKCQBBF-UHFFFAOYSA-N
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Patent
US05856510

Procedure details

To a solution of 5-bromoindole (5 g, 25.5 mmol) in glacial acetic acid (60 mL) was added N-methylmaleimide (6.1 g, 56.11 mmol) and the resulting mixture was heated to reflux for 4 days. The acetic acid was removed by distillation and the crude product was dissolved in diethyl ether (500 mL) and washed with saturated sodium bicarbonate (2×100 mL) and brine (3×100 mL). The solvent was evaporated and the residue chromatographed on silica gel using hexane/ethyl acetate (1:1) as the eluent to provide 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide (5.85 g, 75%). Yellow solid, mp 194°-195° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH3:11][N:12]1[C:16](=[O:17])[CH:15]=[CH:14][C:13]1=[O:18]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:15]1[C:16](=[O:17])[N:12]([CH3:11])[C:13](=[O:18])[CH2:14]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
6.1 g
Type
reactant
Smiles
CN1C(C=CC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in diethyl ether (500 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (2×100 mL) and brine (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C1CC(=O)N(C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.